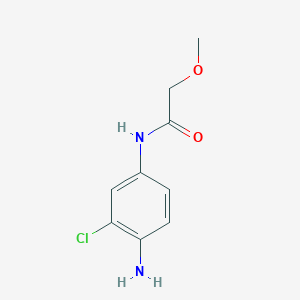

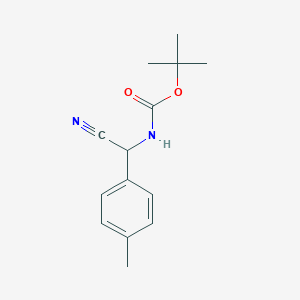

(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 774225-33-1 . It has a molecular weight of 246.31 and its IUPAC name is tert-butyl cyano (4-methylphenyl)methylcarbamate . .

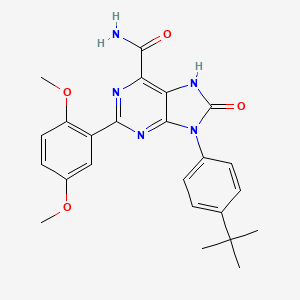

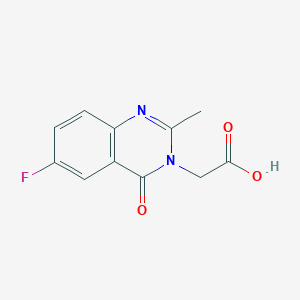

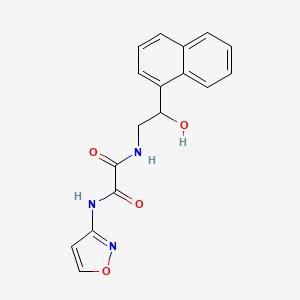

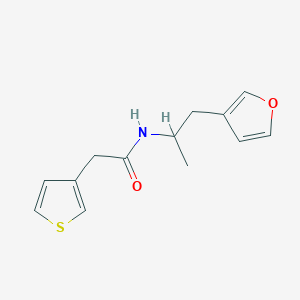

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,1-4H3,(H,16,17) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The molecular formula of “(Cyano-p-tolyl-methyl)carbamic acid tert-butyl ester” is C14H18N2O2 . Its molecular weight is 246.305 .Aplicaciones Científicas De Investigación

Synthesis of Novel Benzimidazoles

tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate: is utilized in the synthesis of novel benzimidazole compounds. These compounds have shown broad-spectrum disease activity and are being explored as potential replacements for benzoxa-diazoles in potent anti-tubercular drugs .

Intermediate in Antibiotic Synthesis

This compound serves as an important intermediate in the synthesis of ceftolozane , a new fifth-generation cephalosporin antibiotic. Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Chemoselective Boc Reagent

The tert-butyl ester group in the compound acts as a chemoselective tert-butoxycarbonylation (Boc) reagent. This is particularly useful for the protection of amines during peptide synthesis, ensuring selectivity and efficiency in complex organic syntheses .

Crystallography and Polymorphism Studies

The compound has been used to identify new polymorphs via single-crystal X-ray diffraction. Understanding polymorphism is crucial for the pharmaceutical industry as it affects the drug’s properties and efficacy .

Conducting Polymer Precursors

As a derivative of ortho-phenylenediamine, this compound finds applications as a monomer building block in the creation of conducting polymers. These polymers have potential uses in electronics and materials science .

Ligand for Redox Reactions

The compound is also used as a redox-active ligand in synthetic chemistry. Ligands like these play a vital role in catalysis and the development of new chemical reactions .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-[cyano-(4-methylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-5-7-11(8-6-10)12(9-15)16-13(17)18-14(2,3)4/h5-8,12H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQHURFFZMGHMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[cyano(4-methylphenyl)methyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988846.png)

![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)

![N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988861.png)

![N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2988862.png)

![N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2988866.png)